Product packaging for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one(Cat. No.:CAS No. 89773-83-1)

4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Cat. No.: B12880484
CAS No.: 89773-83-1
M. Wt: 267.28 g/mol
InChI Key: MOOICJQSEGZZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-3,4-diphenylisoxazol-5(4H)-one is a specialized isoxazole derivative offered for research and development purposes. Isoxazol-5(4H)-one scaffolds are recognized in medicinal chemistry as versatile building blocks for synthesizing diverse heterocyclic compounds and are investigated for their broad spectrum of biological activities . These structures serve as key precursors for developing potential therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties . Researchers utilize such compounds as intermediates in multi-component reactions and for constructing complex fused heterocyclic systems like pyranoisoxazoles and isoxazolopyridines, which are valuable in early-stage drug discovery . The structural motif of the 4-methyleneisoxazol-5(4H)-one is also a subject of interest in the development of nonlinear optical (NLO) materials . This product is intended for chemical synthesis and biological screening applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3 B12880484 4-methoxy-3,4-diphenylisoxazol-5(4H)-one CAS No. 89773-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89773-83-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-methoxy-3,4-diphenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H13NO3/c1-19-16(13-10-6-3-7-11-13)14(17-20-15(16)18)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

MOOICJQSEGZZIF-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=NOC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 3,4 Diphenylisoxazol 5 4h One and Its Derivatives

Classical Synthetic Approaches to Isoxazol-5(4H)-ones

The foundational methods for constructing the isoxazol-5(4H)-one ring have been established for decades and typically rely on condensation and cyclization strategies. These approaches are versatile and continue to be relevant in organic synthesis.

Condensation Reactions Involving β-Dicarbonyl Compounds and Hydroxylamine (B1172632) Derivatives

The most conventional and widely practiced method for synthesizing the isoxazol-5-one core involves the condensation reaction between a β-dicarbonyl compound and a hydroxylamine derivative, usually hydroxylamine hydrochloride. niscpr.res.inmdpi.com This reaction first forms an oxime intermediate, which then undergoes cyclization to yield the heterocyclic ring. mdpi.com The initial reaction involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound. researchgate.net

This classical approach can be a two-step process where the isoxazol-5(4H)-one is first formed and then undergoes a subsequent Knoevenagel condensation with an aldehyde to introduce a substituent at the C-4 position. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride can form 3-methylisoxazol-5(4H)-one, which can then be reacted with various aldehydes. mdpi.comias.ac.in To achieve a 3-phenyl substituted derivative, a β-ketoester such as ethyl benzoylacetate is typically used as the starting dicarbonyl compound. researchgate.netresearchgate.net

Ring Closure Strategies for Isoxazolone Formation

Beyond the standard condensation with β-dicarbonyls, other ring closure strategies have been developed for isoxazolone formation. One notable method is the cyclization of O-propioloyl/propargylic oximes. niscpr.res.in Another approach involves the condensation of 1,3-dicarbonyl compounds with benzaldoximes. niscpr.res.in More specialized ring-closing reactions, such as ring-closing metathesis (RCM), have been employed to create complex isoxazole-containing molecules, demonstrating the versatility of cyclization strategies in accessing this scaffold. researchgate.net

Modern and Green Chemistry Methodologies for Isoxazol-5(4H)-one Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic routes. These modern methodologies prioritize efficiency, safety, atom economy, and the reduction of hazardous waste, often through the use of multicomponent reactions, alternative energy sources, and environmentally benign solvents. niscpr.res.inresearchgate.net

One-Pot Multicomponent Reactions (MCRs) for 3,4-Disubstituted Isoxazol-5(4H)-ones

The reaction typically proceeds through the initial formation of an oxime from the β-ketoester and hydroxylamine, which generates a C-4 acidic methylene (B1212753) group. nih.gov This intermediate then undergoes a Knoevenagel condensation with the aldehyde to yield the final 4-arylmethylene-isoxazol-5(4H)-one product. mdpi.com A wide array of catalysts have been employed to facilitate this transformation, including organocatalysts, nanocatalysts, and ionic liquids, often under mild conditions. researchgate.netoiccpress.comyu.edu.jo

The scope of this reaction is broad, accommodating various substituted aromatic and heteroaromatic aldehydes, as well as different β-ketoesters to modify the C-3 substituent. niscpr.res.ineurekaselect.com For example, using ethyl acetoacetate results in a 3-methyl group, while ethyl benzoylacetate yields a 3-phenyl group. researchgate.net

In pursuit of more sustainable synthetic protocols, catalyst-free and solvent-free methods have been developed. Some three-component syntheses of isoxazol-5(4H)-ones can proceed efficiently without any catalyst, simply by heating the reactants together or by using an environmentally benign medium that also promotes the reaction. researchgate.netyu.edu.jo For example, using a gluconic acid aqueous solution can serve as both the reaction medium and a catalyst. researchgate.net

Solvent-free reactions, sometimes assisted by microwave irradiation, represent another significant green advancement. researchgate.net These methods often lead to shorter reaction times, cleaner reaction profiles, and simplified work-up procedures, aligning well with the goals of sustainable chemistry.

Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com Numerous modern synthetic procedures for isoxazol-5(4H)-ones have been successfully adapted to run in aqueous media. niscpr.res.in The use of water as a solvent is often compatible with a wide range of catalysts, including sodium malonate, glycine (B1666218), and various organocatalysts. niscpr.res.inyu.edu.jo Reactions performed in water at room temperature can produce excellent yields of 3,4-disubstituted isoxazol-5(4H)-ones, offering a simple, cost-effective, and eco-friendly alternative to traditional organic solvents. mdpi.comyu.edu.jo

The table below summarizes various catalytic systems used in the popular three-component synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives.

CatalystSolventConditionsYield Range (%)Reference
Sodium MalonateWaterRoom Temperature80-95 niscpr.res.in
Amine-functionalized cellulose (B213188)WaterRoom TemperatureGood to High mdpi.com
Citric AcidWaterRoom Temperature70-90 eurekaselect.com
L-valineEthanolReflux74-97 ias.ac.in
UreaWater80 °CHigh researchgate.net
Gluconic AcidAqueous SolutionRoom TemperatureExcellent researchgate.net
GlycineWaterRoom TemperatureHigh yu.edu.jo
Cu@Met-β‐CD-40 °CGood to Excellent nih.gov

Catalytic Systems in the Synthesis of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Analogues

Modern synthetic approaches heavily rely on catalytic systems to facilitate the construction of the isoxazol-5(4H)-one ring. These catalysts range from simple organic molecules to complex metal-based and biological systems, each offering distinct advantages.

Organocatalysts are metal-free, small organic molecules that can promote chemical reactions. They are often favored for their low toxicity, stability, and availability. Several organocatalysts have proven effective in the synthesis of isoxazol-5(4H)-one derivatives.

Citric Acid : This weak organic acid has been successfully used as a catalyst for the one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. orientjchem.org The reaction proceeds at room temperature in water, offering a green and convenient protocol with high yields (70-90%). orientjchem.org

Sodium Malonate : As an efficient and commercially available dibasic organocatalyst, sodium malonate facilitates the three-component cyclocondensation to produce 3-methyl or 3-chloromethylisoxazol-5(4H)-ones. niscpr.res.in The reactions are performed in water at room temperature, highlighting the method's eco-friendly nature. niscpr.res.in

Potassium Phthalimide Analogue : The potassium salt of imidazolidine-2,5-dione has been introduced as a novel organocatalyst for this heterocyclization. researchgate.net It effectively catalyzes the reaction of substituted aldehydes, hydroxylamine hydrochloride, and various β-ketoesters in ethylene (B1197577) glycol at 80 °C with low catalyst loading. researchgate.net

Amine-Functionalized Cellulose : Propylamine-functionalized cellulose (Cell-Pr-NH2) has been employed as a heterogeneous organocatalyst. mdpi.com It enables the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from aldehydes, hydroxylamine hydrochloride, and β-ketoesters in water at room temperature, yielding good to high amounts of the desired products. mdpi.com

Table 1: Organocatalysts in Isoxazol-5(4H)-one Synthesis

CatalystSubstratesSolventConditionsYieldReference
Citric AcidAromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochlorideWaterRoom Temp, 5-24 hrs70-90% orientjchem.org
Sodium MalonateAryl/heteroaryl aldehydes, β-ketoesters, Hydroxylamine hydrochlorideWaterRoom Temp, 10 mol% catalystGood to High niscpr.res.in
Potassium 2,5-dioxoimidazolidin-1-ideSubstituted benzaldehydes, β-ketoesters, Hydroxylamine hydrochlorideEthylene Glycol80 °CGood to High researchgate.net
Propylamine-functionalized celluloseAryl/heteroaryl aldehydes, β-ketoesters, Hydroxylamine hydrochlorideWaterRoom TempGood to High mdpi.com

Metal catalysts are widely used in organic synthesis for their ability to activate substrates and facilitate bond formation.

Antimony Trichloride (B1173362) (SbCl₃) : This Lewis acid serves as an efficient catalyst for the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives. researchgate.net The reaction proceeds via a one-pot condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and various aromatic aldehydes in an aqueous medium, offering the advantages of mild conditions, short reaction times, and high yields without the need for organic solvents. researchgate.net

Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions.

Lipase : Lipase has been employed as a biocatalyst for an efficient and green synthesis of 3-methyl-4-(hetero)arylmethylene isoxazol-5(4H)-ones. researchgate.net The one-pot multicomponent reaction is conducted in water at room temperature, providing excellent yields and a simple work-up procedure. researchgate.net

Synthetic Enzyme (Synzyme) : A synthetic enzyme has been developed to catalyze the multicomponent synthesis of isoxazol-5(4H)-one derivatives. rsc.org A key advantage of this system is its robustness, allowing it to be reused up to 15 times without a notable loss of catalytic activity. rsc.org

Nanocatalysts, which are catalytic materials at the nanoscale, offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and potentially easier recovery and reuse.

PDAN-Ni@Fe₃O₄ : A magnetic nanocomposite, PDAN-Ni@Fe₃O₄ (polydopamine-Ni on magnetite), has been used as an environmentally friendly and reusable nanocatalyst for the one-pot synthesis of isoxazol-5(4H)-ones. researchgate.net The reaction involves an aryl/heteroaryl aldehyde, hydroxylamine hydrochloride, and a β-ketoester. researchgate.net This catalyst system demonstrates good reusability. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. semanticscholar.orgnih.gov

An efficient method for preparing phenylisoxazoles has been developed using a metal-free, microwave-assisted 1,3-dipolar cycloaddition reaction. semanticscholar.orgresearchgate.net This protocol provides a rapid and economical route to various substituted phenylisoxazoles. semanticscholar.org In a typical procedure, the reaction is carried out in dimethylformamide (DMF) as the solvent at 120 °C for a short duration of 10 minutes. semanticscholar.org This optimized condition has been shown to produce a range of thirty different phenylisoxazole derivatives with yields varying from 30% to 93%. semanticscholar.orgresearchgate.net The use of microwave assistance can accelerate slow or challenging reactions, such as the synthesis of 7-membered cyclic iminoethers, by overcoming enthalpic and entropic barriers. organic-chemistry.org

Table 2: Microwave-Assisted Synthesis of Phenylisoxazoles

Reaction TypeSolventTemperatureTimeYieldReference
1,3-Dipolar CycloadditionDMF120 °C10 min30-93% semanticscholar.org

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Isoxazol-5(4H)-ones

Regioselectivity and stereoselectivity are critical aspects of synthesizing substituted isoxazoles, as the position and spatial orientation of substituents determine the molecule's final properties.

Control over regiochemistry can be achieved by carefully selecting the substrates and reaction conditions. rsc.org For instance, in the synthesis of 3-substituted isoxazol-5(4H)-ones, the choice of the β-ketoester starting material dictates the substituent at the 3-position. The reaction with ethyl acetoacetate yields a 3-methyl group, whereas using ethyl 4-chloro-3-oxobutanoate results in a 3-chloromethyl group. niscpr.res.in

Methodologies have been developed for the highly regioselective synthesis of different isoxazole (B147169) regioisomers (e.g., 4,5-disubstituted vs. 3,4-disubstituted) from the cyclocondensation of β-enamino diketones and hydroxylamine hydrochloride. rsc.org The regiochemical outcome in these reactions is controlled by modulating the reaction conditions. rsc.org The choice of solvent can also play a crucial role. In related heterocyclic syntheses, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol. organic-chemistry.org This principle highlights the importance of the reaction environment in directing the formation of a specific isomer.

Derivatization Strategies for Structural Diversification of the this compound Core

The structural diversification of the isoxazol-5(4H)-one core is crucial for developing new derivatives with potentially enhanced or novel biological activities. While specific derivatization of this compound is not extensively documented, various strategies applied to other isoxazole derivatives can be extrapolated. These methodologies primarily involve modifications at different positions of the isoxazole ring and the attached phenyl groups.

A common approach involves the introduction of various substituents onto the aromatic rings. For instance, in the synthesis of other heterocyclic systems, such as 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, functional groups are introduced via the selection of appropriately substituted starting materials. mdpi.com This principle can be applied to the phenyl groups of the target isoxazolone.

Furthermore, the core isoxazole structure itself can be modified. For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved through 1,3-dipolar cycloaddition reactions between alkynes and nitrile oxides. This method allows for the introduction of diverse substituents at the 3 and 5 positions of the isoxazole ring.

Another avenue for derivatization involves reactions at the nitrogen atom of the isoxazole ring or at the carbon atoms of the heterocyclic core. While direct examples for the title compound are unavailable, studies on related structures like 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone demonstrate N-alkylation and condensation reactions at the carbon adjacent to the carbonyl group. researchgate.net These reactions introduce a variety of functional groups, leading to a library of new compounds.

The following table summarizes potential derivatization strategies applicable to the this compound core, based on general knowledge of isoxazole chemistry.

Reaction Type Position of Modification Potential Reagents and Conditions Resulting Derivatives
Electrophilic Aromatic SubstitutionPhenyl rings at C3 and C4Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS, NCS), Acylating agents (Acyl chloride/AlCl₃)Nitro-, halo-, and acyl-substituted phenyl derivatives
N-Alkylation/N-ArylationNitrogen atom of the isoxazolone ringAlkyl halides, Arylboronic acids (under Chan-Lam conditions)N-substituted isoxazolone derivatives
Condensation ReactionsMethylene group (if available after tautomerization)Aldehydes, Ketones (in the presence of a base)α,β-unsaturated carbonyl derivatives
Cross-Coupling ReactionsHalogenated phenyl groupsBoronic acids (Suzuki coupling), Amines (Buchwald-Hartwig amination)Biaryl and amino-substituted derivatives

It is important to note that the reactivity of the this compound core may be influenced by the existing substituents, and reaction conditions would need to be optimized accordingly.

Computational and Theoretical Investigations of 4 Methoxy 3,4 Diphenylisoxazol 5 4h One

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one. These studies are foundational for understanding the molecule's behavior and reactivity.

The electronic structure of this compound has been characterized by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For isoxazole (B147169) derivatives, DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, are employed to determine these energy levels. researchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, acting as the electron donor, while the LUMO is situated on the electron-deficient regions, serving as the electron acceptor.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.5

Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies corresponding to the different functional groups within this compound. These predicted frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching, N-O stretching, and phenyl ring modes. Such computational studies on related isoxazolone structures have been crucial for their structural elucidation. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretching 1750
C=N Stretching 1620
N-O Stretching 1350
C-O-C (methoxy) Asymmetric Stretching 1250

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. The carbonyl oxygen and the methoxy (B1213986) group's oxygen are expected to be regions of high negative potential. This type of analysis has been applied to various isoxazolone derivatives to understand their intermolecular interactions. researchgate.net

DFT calculations can be used to predict various thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These parameters are vital for understanding the stability of the molecule and the energetics of its potential chemical transformations. By modeling reaction pathways, computational studies can elucidate the mechanisms and energy barriers associated with the synthesis and reactions of the isoxazolone ring, providing insights that are complementary to experimental studies.

Table 3: Calculated Thermodynamic Properties at 298.15 K (Illustrative)

Property Value
Enthalpy (kcal/mol) -50.5
Gibbs Free Energy (kcal/mol) -25.2

The investigation of nonlinear optical (NLO) properties is a significant area of materials science. Computational methods can predict the NLO behavior of molecules like this compound by calculating properties such as the first-order hyperpolarizability. Molecules with large hyperpolarizability values have potential applications in optoelectronic devices. Studies on similar heterocyclic compounds have shown that features like charge transfer within the molecule can lead to significant NLO responses. researchgate.net

Table 4: Predicted Nonlinear Optical Properties (Illustrative)

Property Value (a.u.)
Dipole Moment (μ) 3.5 D

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. MD simulations can be used to explore the conformational landscape of this compound, identifying its most stable three-dimensional structures and the energy barriers between different conformations. Furthermore, MD simulations can model the interactions of the molecule with its environment, such as solvent molecules or biological macromolecules. Such simulations are valuable for understanding how the compound behaves in a realistic chemical or biological setting. Recent research has utilized molecular dynamics to study the stability of isoxazolone derivatives in protein binding cavities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies on Isoxazolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental computational tools used to correlate the chemical structure of compounds with their biological activity. For isoxazolone derivatives, these studies have been instrumental in identifying key molecular features that govern their efficacy as anti-inflammatory, anticancer, and antiviral agents.

Researchers have successfully developed QSAR models for various isoxazole derivatives, demonstrating a strong correlation between predicted and observed biological activities. researchgate.netnih.gov For instance, a study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles established a robust QSAR model for their anti-inflammatory activity. researchgate.netnih.gov These models often utilize molecular descriptors related to electronic, steric, and hydrophobic properties to predict the activity of new compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights into the structural requirements for activity. These models have been applied to isoxazole derivatives targeting the Farnesoid X receptor (FXR), a key regulator in lipid metabolism and inflammation. mdpi.comnih.gov The resulting contour maps from these analyses revealed that the presence of hydrophobic groups at certain positions and electronegative groups at others is crucial for agonistic activity. mdpi.comresearchgate.net Such findings are vital for the rational design of new, more potent isoxazolone-based therapeutic agents. mdpi.com SAR studies have further elucidated that specific substitutions on the phenyl rings of the isoxazole core can significantly modulate activity and selectivity. For example, in the context of antiviral activity against Coxsackievirus B3, the inclusion of 5-trifluoromethyl- mdpi.comnih.govresearchgate.netoxadiazole or 2,4-difluorophenyl fragments was found to enhance antiviral potency and selectivity. nih.gov

Study TypeTarget/ActivityKey Findings/DescriptorsReference
QSARAnti-inflammatoryDeveloped a predictive model for anti-inflammatory activity based on molecular descriptors. A strong correlation was found between observed and predicted activity. researchgate.netnih.gov
3D-QSAR (CoMFA/CoMSIA)Farnesoid X Receptor (FXR) AgonismIdentified that hydrophobicity at the R2 group and electronegativity at the R3 group are critical for agonistic activity. mdpi.comnih.govresearchgate.net
3D-QSARAntibacterial (E. coli, S. aureus)Developed a predictive model for antibacterial activity of coumarin-isoxazole-sulfonamide hybrids. nih.gov
SARAntiviral (Coxsackievirus B3)5-trifluoromethyl- mdpi.comnih.govresearchgate.netoxadiazole or 2,4-difluorophenyl fragments enhance activity and selectivity. nih.gov
Table 1: Summary of QSAR and SAR Studies on Isoxazolone Derivatives.

Ligand-Protein Docking and Molecular Recognition Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as an isoxazolone derivative, and its protein target at a molecular level.

COX-1 and COX-2: The cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Numerous docking studies have investigated the interaction of isoxazole derivatives with COX-1 and COX-2 to explain their inhibitory activity and selectivity. nih.govresearchgate.net These studies consistently show that isoxazole derivatives can fit snugly into the active site of COX enzymes. mdpi.com The selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects, is often attributed to the larger binding pocket of the COX-2 isoenzyme. mdpi.com Docking analyses have identified key amino acid residues involved in the binding, such as Cys41, Ala151, and Arg120 in COX-2, which form hydrogen bonds and other interactions with the ligands. researchgate.net The binding energies calculated from these simulations often correlate well with experimentally determined IC50 values. researchgate.netnih.gov For example, potent isoxazole-carboxamide derivatives showed significant binding interactions within the secondary binding pocket of the COX-2 enzyme. nih.gov

TRPA1 and TRPV1: The Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, are crucial targets for the development of novel analgesics. Docking analyses have been conducted to explore the binding modes of isoxazole-based carboxamide derivatives that act as TRPA1 antagonists. nih.govunife.it These computational models help to rationalize the structure-activity relationships observed experimentally and guide the design of new antagonists with improved potency. nih.gov

GABAA Receptors: The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. Early theoretical studies using ab initio molecular orbital calculations investigated the electronic properties of 3- and 5-isoxazolol zwitterions to understand their agonistic or antagonistic effects at the GABA-A receptor. nih.gov These studies revealed that the electronic delocalization within the isoxazole ring is a key determinant of its interaction with the receptor, with the 3-isoxazolol ring effectively mimicking the carboxylic acid function of GABA. nih.gov

GluA2/3: AMPA receptors, particularly those containing the GluA2 subunit, are involved in synaptic plasticity and are targets for neurological disorders. Isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of GluA2-containing AMPA receptors. mdpi.comnih.govresearchgate.net Electrophysiological studies, supported by molecular modeling, show that these compounds can significantly reduce AMPA receptor-mediated currents and alter their kinetic properties, such as deactivation and desensitization. mdpi.comnih.govresearchgate.net For instance, certain fluorophenyl-isoxazole-carboxamide derivatives were found to be potent inhibitors of GluA2 and GluA2/3 currents, with IC50 values in the low micromolar range. nih.gov

System xc−: Based on the conducted literature review, specific molecular docking studies of isoxazolone derivatives with the System xc− antiporter are not readily available. This represents a potential area for future computational research to explore the interactions of this compound class with this important target involved in oxidative stress.

Biological TargetKey Findings from Docking/Modeling StudiesExample Interacting ResiduesReference
COX-1 / COX-2Derivatives show good binding affinity, with selectivity for COX-2 often attributed to its larger active site. Binding energies correlate with inhibitory activity.COX-2: Cys41, Ala151, Arg120, Ser353, Tyr385 mdpi.comresearchgate.netnih.gov
TRPA1Docking analyses explored binding modes of isoxazole-based carboxamide antagonists to support SAR.Not specified nih.govunife.it
GABAA ReceptorsMolecular orbital studies show the 3-isoxazolol ring mimics GABA's carboxylic acid function; electronic delocalization is key.N/A (Electronic property study) nih.gov
GluA2/3 (AMPA Receptors)Isoxazole-4-carboxamide derivatives act as potent negative allosteric modulators, reducing receptor currents and altering kinetics.N/A (Focus on allosteric modulation) mdpi.comnih.govnih.gov
Table 2: Summary of Molecular Docking and Recognition Studies of Isoxazolone Derivatives.

Reaction Mechanism Elucidation via Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of chemical reactions. For isoxazoles and their derivatives, these methods have been applied to understand their synthesis, primarily through the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. mdpi.com

Computational studies have explored the regioselectivity and molecular mechanism of these cycloaddition reactions in great detail. mdpi.com Molecular Electron Density Theory (MEDT) analysis has established that these reactions typically proceed through a polar, one-step (concerted) mechanism rather than a stepwise pathway involving diradical intermediates. mdpi.comnih.gov The regioselectivity, which determines which of the possible isomers is formed, has been shown to be influenced by both electronic factors and steric effects. mdpi.com For example, in the reaction of p-methyl benzonitrile oxide with (R)-carvone isoxazole, DFT calculations correctly predicted the observed regioselectivity, showing that the oxygen atom of the dipole links to the more hindered carbon of the double bond. nih.gov

These theoretical studies calculate the Gibbs free energies of activation and reaction, providing kinetic and thermodynamic insights that are often in excellent agreement with experimental results. mdpi.comresearchgate.net By mapping the potential energy surface and identifying the transition state structures, researchers can gain a fundamental understanding of how the isoxazole ring is formed, which is crucial for optimizing reaction conditions and designing new synthetic routes. nih.gov

Reaction TypeComputational MethodKey Mechanistic InsightsReference
[3+2] CycloadditionDFT, MEDTReaction proceeds via a polar, one-step (concerted) mechanism. Regioselectivity is controlled by steric and electronic effects. mdpi.com
[3+2] CycloadditionDFTGlobal reactivity indexes were used to explain the regioselectivity of bis-isoxazole formation; theoretical results agreed with experimental findings. nih.govresearchgate.net
Oxidative Cycloaddition-Proposed mechanism involves in situ generation of nitrile oxide from aldoxime, followed by 1,3-dipolar cycloaddition. nih.gov
Table 3: Summary of Computational Studies on Isoxazolone Reaction Mechanisms.

Biological Activities and Mechanistic Insights of 4 Methoxy 3,4 Diphenylisoxazol 5 4h One and Its Derivatives in Vitro and Mechanistic Focus

Antimicrobial Activities: Broad-Spectrum Efficacy and Mechanistic Elucidation (In Vitro)

The isoxazole (B147169) nucleus is a key component in several compounds exhibiting significant antimicrobial properties. researchgate.net Its derivatives have been extensively studied for their efficacy against a broad range of microorganisms, including bacteria and fungi. researchgate.net The versatility of the isoxazole structure allows for modifications that can enhance potency and spectrum of activity, leading to the development of promising antimicrobial candidates. researchgate.netnih.gov

Antibacterial Mechanisms and Cellular Target Identification (In Vitro)

Isoxazole derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netsemanticscholar.org The mechanisms of action can be either bactericidal, where the bacteria are killed, or bacteriostatic, where their growth is inhibited. ijrrjournal.com Bacteriostatic action often involves the inhibition of essential processes such as protein synthesis or other metabolic pathways. ijrrjournal.com

Studies on various isoxazole derivatives have demonstrated their potential against clinically relevant strains. For instance, certain N3, N5-di(substituted)isoxazole-3,5-diamine derivatives have shown promising activity against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting greater potency than the standard drug cloxacillin. semanticscholar.org Structure-activity relationship (SAR) analysis of these derivatives revealed that the presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl rings generally enhanced their antibacterial effects. semanticscholar.org Similarly, water-soluble isoxazole-linked 1,3,4-oxadiazole derivatives have demonstrated selective activity against Gram-positive pathogens, with minimum inhibitory concentration (MIC) values matching the minimum bactericidal concentration (MBC) values, indicating a bactericidal mode of action. nih.gov The differential susceptibility between Gram-positive and Gram-negative bacteria is often attributed to differences in their cell wall composition and the presence of an outer membrane in Gram-negative bacteria. nih.gov

Antibacterial Activity of Representative Isoxazole Derivatives (In Vitro)
Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
N3, N5-di(4-chlorophenyl)isoxazole-3,5-diamineE. coli95 semanticscholar.org
N3, N5-di(4-chlorophenyl)isoxazole-3,5-diamineS. aureus95 semanticscholar.org
N3, N5-di(4-fluorophenyl)isoxazole-3,5-diamineE. coli110 semanticscholar.org
N3, N5-di(4-fluorophenyl)isoxazole-3,5-diamineS. aureus110 semanticscholar.org
Cloxacillin (Standard)E. coli120 semanticscholar.org
Cloxacillin (Standard)S. aureus100 semanticscholar.org

Antifungal Activities and Fungal Pathway Modulation (In Vitro)

Derivatives of isoxazole have emerged as promising antifungal agents, particularly against opportunistic pathogens like Candida species. mdpi.comnih.gov The rise of drug-resistant fungal strains necessitates the development of new therapeutics, and isoxazole-based compounds are being actively explored. mdpi.commdpi.com

Research has shown that certain isoxazole derivatives display selective and potent anti-Candida activity. mdpi.comnih.gov For example, a series of novel isoxazole-based derivatives were evaluated for their potential against Candida albicans, with two compounds, PUB14 and PUB17, showing selective antifungal activity without affecting beneficial microbiota like Lactobacillus sp. mdpi.com These compounds were also noted for their ability to eradicate biofilms formed by Candida, a key factor in persistent infections. mdpi.com The mechanism of action for many azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. mdpi.com In silico docking studies of some hybrid molecules containing both 2-oxazoline and 1H-pyrazole systems showed a high affinity for the active site of CYP51 enzymes in Candida species, correlating well with their in vitro antifungal activity. mdpi.com

Antifungal Activity of an Isoxazole Benzamide Derivative (In Vitro)
CompoundFungal StrainActivity (MIC in mg/mL)Reference
Isoxazole Benzamide 23Aspergillus fumigatus0.16 mdpi.com
Aspergillus niger0.08 mdpi.com
Candida albicans0.04 mdpi.com
Penicillium chrysogenum0.24 mdpi.com
Ketoconazole (Standard)Aspergillus fumigatus0.0015 mdpi.com
Aspergillus niger0.0008 mdpi.com
Candida albicans0.0004 mdpi.com
Penicillium chrysogenum0.05 mdpi.com

Antiviral Properties and Viral Replication Cycle Interference (In Vitro)

The isoxazole scaffold has been identified as a valuable pharmacophore for the development of antiviral agents. nih.govnih.gov Derivatives have been synthesized and tested against a variety of plant and human viruses, demonstrating the potential to interfere with the viral replication cycle.

In the context of plant viruses, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were evaluated for their activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Several of these compounds exhibited potent in vivo antiviral activities, with compound 7t showing curative, protective, and inactivation effects superior to the commercial agent Ningnanmycin. nih.gov This compound was also found to enhance defense-related enzyme activity in tobacco leaves, suggesting it may induce systemic resistance in the host plant. nih.gov

In human viruses, isoxazole derivatives have been investigated as inhibitors of the influenza A virus. A series of isoxazol-4-carboxa piperidyl derivatives were designed to target the viral nucleoprotein (NP), which plays a critical role in viral replication. rsc.org Several of these compounds showed more potent activity than the standard drug ribavirin against the H1N1 strain, with compound 1b being the most promising. rsc.org Furthermore, isoxazole-based small molecules have been identified as potential inhibitors of the Zika virus (ZIKV), with compound 7l emerging as a promising candidate with potent antiviral activity and an improved in vitro safety profile. nih.gov

Antineoplastic and Antiproliferative Effects (In Vitro Cell Line Studies)

Isoxazole-containing compounds represent a significant class of molecules with potent anticancer and antiproliferative activities. espublisher.comnih.gov Their ability to target various aspects of cancer cell biology has made them attractive candidates for drug development. espublisher.com In vitro studies have demonstrated the efficacy of isoxazole derivatives against a wide range of human cancer cell lines, including breast cancer (MCF-7), leukemia (K562), glioblastoma (U251-MG, T98G), and lung cancer (A549). espublisher.comnih.govspandidos-publications.com

Cellular Pathway Modulation and Apoptosis Induction Mechanisms

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. espublisher.com Inducing apoptosis is a desirable therapeutic strategy as it eliminates cancer cells without causing widespread damage to surrounding healthy tissues. espublisher.com Numerous studies have shown that isoxazole derivatives can effectively trigger apoptosis in cancer cells. spandidos-publications.comnih.govresearchgate.net

For example, a study of novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives found that almost all tested compounds demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells. spandidos-publications.comnih.gov Some derivatives induced apoptosis in over 50% of the cells, with compounds 4, 8, and 11 showing particularly high levels of apoptotic effect (80.1%, 90.6%, and 88.50%, respectively). spandidos-publications.com These compounds were also found to be active against glioblastoma cell lines, including the temozolomide-resistant T98G line. spandidos-publications.comresearchgate.net The ability of isoxazole derivatives to induce apoptosis highlights their potential to overcome drug resistance, a major challenge in cancer therapy.

Enzyme Inhibition within Cancer Cell Physiology

The anticancer activity of isoxazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. One such target is Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in oncogenic signaling pathways. spandidos-publications.comresearchgate.net Inhibition of HSP90 leads to the degradation of these oncoproteins, resulting in cell growth arrest and apoptosis. researchgate.net A novel class of synthetic compounds containing the isoxazole nucleus, designed as analogs of natural HSP90 inhibitors like geldanamycin and radicicol, exhibited potent and selective inhibition of HSP90. spandidos-publications.comresearchgate.net These compounds subsequently demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines. spandidos-publications.comresearchgate.net

Antiproliferative Activity of Representative Isoxazole Derivatives on K562 Leukemia Cells
CompoundActivity (IC₅₀)Reference
Isoxazole 171.57 ± 4.89 nM spandidos-publications.com
Isoxazole 218.01 ± 0.69 nM spandidos-publications.com
Isoxazole 344.25 ± 10.9 nM spandidos-publications.com
Isoxazole 470.1 ± 5.8 nM spandidos-publications.com
Isoxazole 535.2 ± 6.2 nM spandidos-publications.com

Anti-inflammatory Actions: Molecular Targets and Signaling Pathways (In Vitro)

While no in vitro anti-inflammatory data were found for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one, research on related compounds provides insight into the potential mechanisms of the broader diarylisoxazole class.

No studies detailing the direct inhibition of cyclooxygenase (COX) enzymes by this compound are available. However, the diarylisoxazole scaffold is a known feature in compounds that inhibit COX enzymes. nih.gov For instance, Mofezolac, which is 3,4-di(4-methoxyphenyl)isoxazol-5-acetic acid, is a selective inhibitor of COX-1. nih.gov

In a different but related series of compounds, 4,5-diphenyl-4-isoxazolines have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov One derivative, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, was identified as a potent and selective COX-2 inhibitor with an IC50 value of 0.004 µM for COX-2, compared to 258 µM for COX-1. nih.gov This highlights that substitutions on the phenyl rings and the core isoxazoline (B3343090) structure are critical for COX-2 selectivity. nih.gov

Table 1: In Vitro COX Inhibition Data for Structurally Related Isoxazoline Derivatives

Compound Name COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) for COX-2
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline 258 0.004 >64,500

Data sourced from studies on 4,5-diphenyl-4-isoxazoline derivatives. nih.gov

There is no specific information available regarding the modulation of inflammatory mediators or cytokines by this compound.

Neurobiological Interactions and Receptor Modulation (In Vitro)

No in vitro studies on the neurobiological interactions or receptor modulation of this compound were identified. The following sections describe mechanisms associated with distinct isoxazole-containing compounds or other molecular classes that interact with the specified targets.

No data exists linking this compound or its close derivatives to GABA-A receptor activity. The pharmacology of isoxazole derivatives at the GABA-A receptor has been explored in other, structurally dissimilar contexts. For example, compounds based on a piperidyl-isoxazolol scaffold have been investigated as partial agonists at GABA-A receptor sites. These structures are fundamentally different from the diphenylisoxazolone core of the subject compound.

There is no available research on the effects of this compound on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Modulation of AMPA receptors is a mechanism of action for various other chemical classes. For instance, 2,3-benzodiazepine compounds are known to act as selective, non-competitive antagonists of AMPA receptors, representing a distinct class of modulators. nih.gov Nitric oxide has also been shown to modulate AMPA receptors through various intracellular mechanisms. mdpi.com

No studies have investigated the potential for this compound to inhibit the system xc- cystine/glutamate antiporter. This transporter is a target for a range of small molecules. Known inhibitors include the endogenous substrate glutamate (at excess concentrations), the FDA-approved drug sulfasalazine, and experimental compounds like erastin. wikipedia.orgnih.gov These inhibitors act by blocking the uptake of cystine, which can lead to reduced glutathione synthesis and increased oxidative stress. frontiersin.org Pharmacological or genetic inhibition of system xc- has been shown to attenuate autoimmune inflammatory demyelination in preclinical models. nih.gov

Ion Channel (TRPA1, TRPV1) Interactions and Ligand Binding (In Vitro)

This section would have delved into the compound's effects on the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels. These channels are crucial in pain and inflammation pathways. Research in this area would typically involve in vitro assays to measure the compound's ability to either activate or block these channels, and to determine its binding affinity and mechanism of interaction.

Broader Enzyme Inhibition Profiles and Biochemical Interventions

The focus here was to be on the compound's potential as an enzyme inhibitor, a common mechanism for therapeutic agents.

Glucosidase Inhibition (e.g., β-glucosidase)

This subsection would have detailed the inhibitory activity of this compound against glucosidase enzymes, such as β-glucosidase. Such inhibition is a key strategy in the management of type 2 diabetes. Studies would typically report inhibitory concentrations (e.g., IC50 values) and the type of inhibition.

Comprehensive Structure-Activity Relationships Governing Specific Biological Profiles

This final section was intended to synthesize data on how the chemical structure of this compound and its derivatives relates to their biological activity. By modifying different parts of the molecule, researchers can understand which chemical features are essential for its interactions with biological targets like TRPA1, TRPV1, and β-glucosidase. This understanding is fundamental for designing more potent and selective compounds.

While the requested article structure provides a robust framework for characterizing the biological activity of a chemical compound, the specific data required to populate these sections for this compound is not currently available in published scientific literature. Further experimental research would be necessary to elucidate the ion channel interactions, enzyme inhibition profiles, and structure-activity relationships of this particular molecule.

Q & A

Q. What are the optimal synthetic conditions for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one?

Answer: The synthesis typically involves cyclization reactions under reflux conditions. For example, a related isoxazolone derivative was synthesized by refluxing a hydrazide precursor in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol (yield: 65%) . Key parameters include solvent choice (polar aprotic solvents like DMSO enhance reaction efficiency), temperature control (reflux ensures activation energy for cyclization), and crystallization conditions (gradient cooling improves purity). Comparative studies suggest optimizing stoichiometry of aryl substituents to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: A multi-technique approach is critical:

  • NMR spectroscopy resolves methoxy and phenyl proton environments (e.g., δ 3.8–4.0 ppm for methoxy groups in analogous structures) .
  • X-ray crystallography confirms stereochemistry and planarity of the isoxazolone ring, as demonstrated for derivatives like (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one .
  • IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectral data between synthesis batches be resolved?

Answer: Discrepancies often arise from stereochemical variations or impurities. Strategies include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .
  • Dynamic NMR experiments to detect rotational barriers in methoxy or phenyl groups .
  • Single-crystal X-ray refinement , as misassigned structures (e.g., incorrect substituent positions in analogs) have been corrected via crystallographic data .
  • Computational modeling (DFT) to predict spectral profiles and compare with experimental data .

Q. What strategies enable functionalization of the isoxazolone core for biological activity studies?

Answer: The isoxazolone ring is amenable to electrophilic substitution or ring-opening reactions:

  • Electrophilic substitution at the 3-position using halogenation or nitration, as seen in analogs like 4-(4-fluorophenyl)-2-methylisoxazol-5(4H)-one .
  • Cross-coupling reactions (Suzuki, Heck) to introduce aryl/heteroaryl groups at the 4-position, enhancing π-stacking interactions for enzyme inhibition .
  • Ring-opening with nucleophiles (e.g., amines) to generate β-ketoamide derivatives, a pathway used in bioactive triazole-thiadiazine hybrids .

Q. How can mechanistic insights into isoxazolone reactivity guide experimental design?

Answer: Mechanistic studies reveal:

  • Cyclization pathways depend on solvent polarity; aprotic solvents stabilize transition states via dipole interactions .
  • Acid/base catalysis accelerates ring closure in hydrazide precursors, as observed in related triazole syntheses .
  • Steric effects from ortho-substituted phenyl groups can hinder reactivity, necessitating longer reaction times or elevated temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.